Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02889E
Heavy metals like cadmium (Cd) and nickel (Ni) are toxic pollutants that affect the environment and pose health risks. Removal of Cd and Ni through bioremediation in the presence of biochar is a sustainable strategy. This study investigated the removal of Cd and Ni by Pseudomonas stutzeri immobilized on rice husk biochar (PRHB). The removal efficiency was calculated by varying the culture incubation time, pH, temperature, biocatalyst dosage, and initial metal ion concentration. PRHB showed a maximum metal removal capacity of 95% Cd and 92% Ni. The removal efficiency of PRHB was higher than that of free cells, which could be attributed to simultaneous adsorption, ion exchange, complexation, precipitation, and bioaccumulation caused by the biochar carrier and bacteria. The rice husk biochar material served as both an adsorbent and a carrier supplying nutrients for the growth of the bacteria. Considering the excellent metal ion removal capability and reusability, the use of PRHB could be a promising, cost-effective, and environment-friendly strategy for treating wastewater containing heavy metals.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04086K
Mesoporous activated carbons (ACs) and microporous ACs are prepared through physical activation from one-pot hydrothermal product carbon dots (CDs) and hydro-chars, respectively. The CD-derived ACs exhibit a low surface area of ∼200 g m−2 but a high percentage of mesopores, while the hydrochar-derived ACs (ACSs) are typically microporous with a much higher surface area. Using different activation agents, the N and O components are introduced or adjusted. With symmetric supercapacitor (SC) cells, the mesoporous ACs exhibit superior electrochemical performances than the corresponding ACSs in both aqueous and organic electrolytes, although the surface area is much lower. Higher N contents benefit the electrochemical properties in both aqueous and organic systems. In comparison, the O component is only favored for the aqueous system. The ACs derived from CDs by ammonia exhibit an optimum specific capacitance of 175 F g−1 at 1 A g−1 with 74% capacitance retention at 40 A g−1 in an aqueous system and 153.84 F g−1 at 1 A g−1 with 60% capacitance retention at 40 A g−1 in an organic system. By defining a specific capacitance per surface area, the synergetic effects of porous structures and surface functionality are analyzed, which may help predict the theoretical capacitance of the ACs and design highly effective electrode materials.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03016D
Tertiary phosphines are ubiquitous in inorganic chemistry. They play important roles as ligands in coordination chemistry and catalysis. Furthermore, they act as surface acidity probes for oxide surfaces. However, only volatile phosphines, such as PH3 have been applied in this function so far. Here we demonstrate for the first time that the triaryl- and trialkylphosphines PPh3 and PCy3 with high melting points self-adsorb readily onto a silica surface even in the absence of a solvent. The self-adsorption takes place within days when both solid components are mixed and then left undisturbed. The phosphines form well-defined monolayers on the surface and the transition from monolayer to left-over polycrystalline phosphine is abrupt. Therefore, the maximal surface coverage with a monolayer can be easily determined. When the phosphines are adsorbed from solutions, the same maximal surface coverage is found. Solid-state NMR spectroscopy provides a unique analytical tool for studying the structure and dynamics of phosphines in different environments. 31P and 2H solid-state NMR measurements are successfully applied for characterizing the adsorption process and the mobilities of the adsorbed phosphines across the silica surface. Furthermore, using (Ph3P)2Ni(CO)2 as a representative, it is demonstrated that the silica surface has a hitherto unrecognized impact on immobilized and surface-residing catalysts because it competes for phosphine ligands coordinated to a metal center. This competition manifests as one more factor leading to the loss of phosphine ligands and ultimately leaching of immobilized metal complexes or nanoparticle formation. Besides the increase of fundamental knowledge about adsorption processes, the presented results have implications for chromatographic separations of metal complexes and for the lifetime of immobilized and other types of surface-residing catalysts.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03839D
Halide exchange reactions between CpRu(PPh3)2Cl (1) and CBr4, CHBr3, CBr3CO2Et or CHBr2CO2Et yielding CpRu(PPh3)2Br (3) are facile and appear to proceed by a radical pair intermediate in a second order reaction. The relative reactivity of the bromocarbon compounds follows the order: CBr3CO2Et > CBr4> CHBr2CO2Et > CHBr3 ≫ C4H9Br. Activation parameters for the reaction of 1 with CHBr3 are measured as ΔH† = 65 ± 5 kJ mol−1 and ΔS† = −157 ± 17 J mol−1 K−1. Substitution of CH3C5H4Ru(PPh3)2Cl (4) for 1 in reactions with CBr4 increases the rate of halide exchange. The observation of ATRA reactivity of CBr4, CHBr3, CBr3CO2Et and CHBr2CO2Et with styrene when catalyzed by 1 and AIBN supports the formation of d5 RuIII intermediates. Density functional theory calculations on potential intermediates suggests that a pathway leading to CpRu(PPh3)(Cl)(Br)˙ is more likely than oxidative addition, which is preferred in reactions of 1 with bromoethane.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04102F
Nitroaniline is not only an important chemical intermediate, but also a toxic waste that is harmful to human health. Thus, it is necessary to develop efficient, sensitive, and specific technologies and materials for detecting nitroaniline to address this issue. In this work, two 2-hydroxypyrene moieties have been connected via the oxygen centres using different alkyl groups (methyl or n-amyl) or 1,4-ethylbenzene as a bridge. The target pyrene-based compounds exhibit pyrene-like optical behaviour and possess hypersensitivity toward p-nitroaniline compared to the o- and m-nitroaniline isomers. Moreover, the probe 3a (containing the methyl bridge) exhibits a limit of detection (LOD) as low as 6.18 × 10−9 M for p-nitroaniline. Therefore, these compounds have application potential for the detection of trace amounts of nitroaniline isomers.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04406H
This study reports the synthesis and characterization of new molybdenum compounds bearing benz[e]indenyl and benz[f]indenyl ligands. The capability of the ligands to undergo η5-to-η3 haptotropic rearrangement was evidenced on reactions with tris(pyrazolyl)methane. Appearance of the η3-coordination mode was determined by NMR spectroscopy and X-ray structure analysis on a single crystal.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03075J
In recent years, the effectiveness of traditional treatment in non-small cell lung cancer (NSCLC) has become increasingly poor, and a new therapeutic strategy should be explored to solve the current problem of poor efficacy. Phototherapy based on stimuli-responsive nanocarriers combined with chemotherapy has drawn considerable attention as a kind of and significant potential tumour treatment method. By loading the drug osimertinib (AZD) and the targeting agent hyaluronic acid (HA) onto red-emitting carbon dots, a biocompatible multifunctional nanocrystalline drug carrier system (RCDs-HA@AZD) with dual stimulation of pH and hyaluronidase has been developed for chemotherapy/photothermal combination therapy of NSCLC. RCDs-HA@AZD has the ability to target NSCLC tumours with the loading of HA. Simultaneously, the tumour killing ability can be enhanced through a reasonable synergistic effect of the photothermal effect of RCDs and the anti-tumour function of AZD. This work provides inspiration for a combined anti-NSCLC therapeutic strategy as well as offers promising prospects in both fundamental and clinical investigations.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04454H
The problems of easy oil contamination, easy oxidation, and low dye removal ability of 2D MXene hinder its practical application in high-efficiency oil/water separation and dye removal. In this study, Ti3C2Tx was first modified using NH3·H2O to obtain intercalated Ti3C2Tx (TN), and then, N-[3-(trimethoxysilyl) propyl] ethylenediamine (AEAPTMS) was used to conduct the surface aminated-modification of TN to achieve functional Ti3C2Tx (TN–AEAPTMS), which was then loaded onto polyurethane (PU) sponge to get TN–AEAPTMS@PU sponge. The low oil adhesion and super hydrophilicity/underwater super oleophobicity of TN–AEAPTMS@PU sponge enable excellent separation performance for oil/water mixtures of different densities. After being soaked in water for 45 days, TN–AEAPTMS can still maintain its original accordion-like morphology and hold good oil/water separation performance, overcoming the performance degradation caused by easy oxidation of Ti3C2Tx under water. More importantly, TN–AEAPTMS@MCE, which is acquired through vacuum suction filtration with TN–AEAPTMS loaded onto mixed cellulose ester microporous membrane, can remove various anionic and cationic organic dyes with high flux and removal rate, innovatively overcoming the poor adsorption performance of Ti3C2Tx for anionic dyes. Therefore, the TN–AEAPTMS composite exhibits excellent potential for practical applications in oil/water separation and dye removal.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03213B
Designing of heterogeneous catalysts is very important for activating peroxymonosulfate (PMS) in oxidative degradation of organic pollutants. In this work, Cu/N–P-doped C (Cu/N–P–C) was synthesized by a sol–gel method where the precursor was calcined in a N2 atmosphere. The Cu/N–P–C prepared at 700 °C could activate PMS in oxidative degradation of 4-nitrophenol (4-NP) where 99.17% of 4-NP could be degraded in 4 minutes. The effects of the concentration of 4-NP, solution pH value, PMS dose, and catalyst dosage on the degradation of 4-NP were investigated, and the optimum pH value was determined to be 9. Electron paramagnetic resonance (EPR) and free radical quenching experiments showed that 1O2 was the primary reactive species, and ˙SO4− and ˙OH also contributed to the oxidation reaction, and a possible mechanism for this degradation was presented. The catalyst can be used five times in this oxidation system. Our study provides useful suggestions for designing catalysts with desirable activity.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03170E
Elemental doping is an effective and attractive method for improving the photocatalytic performance. Here we synthesized three types of O-doped carbon nitride nanofibers (ACN, CCN, and LCN) through a one-pot simple solvothermal process by using L-arginine, L-cysteine and L-lysine as O dopants into pristine carbon nitride nanofibers (CNF). The three O-doped samples exhibited enhanced light harvesting capacity and satisfactory O2 adsorption and activation ability, which is beneficial for the following H2O2 generation process. The photocatalytic H2O2 generation rates of the optimal ACN, CCN, and LCN samples are 156.9, 166.2 and 107.2 μmol g−1 h−1, which are higher than that of pristine CNF (72.3 μmol g−1 h−1). Especially, CCN shows an apparent quantum efficiency of 4.66% at 420 nm. The results of photocurrent measurements and photoluminescence spectra indicate that the charge carrier recombination was effectively inhibited in the O-doped samples. Our research provides an effective and environmentally friendly strategy to improve the H2O2 generation performance by using common compounds in human life.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03663D
The templating and structure-directing additives are well known for zeolites, but are less common for metal–organic frameworks (MOFs). A cobaltocenium cation, Cp2Co+ (Cp = C5H5), was used as a structure-directing agent (SDA) for the synthesis of an anionic zeolite-like metal–organic framework Cp2Co+-sod-ZMOF. The SDA templated framework is thermally stable up to 400 °C, and has an overall larger cell volume compared to other SDAs. The crystal structure of the ZMOF with the encapsulated guest Cp2Co+ is reported. The ZMOF was also characterized by X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), gas adsorption analysis, Fourier Transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), elemental analysis and cyclic voltammetry (CV).
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04486F
Two new mechanofluorochromic-active AIE non-planar phenothiazine-based dyes (E)-N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (EPMMBS) and (E)-N′-((10-ethyl-10H-phenothiazin-3-yl)methylene)benzenesulfonohydrazide (EPMBS), were designed and successfully fabricated using a simple one step aldimine condensation reaction strategy. The synthesized compounds EPMBS and EPMMBS with subtly different electron-withdrawing moieties, have distinct mechanofluorochromic phenomenon via fluorescence color and emission intensity changes upon mechanical grinding. The mechanofluorochromism was supported by PXRD (powder X-ray diffraction) and FESEM (field emission scanning electron microscopy) which highlighted the phase transition between the well-organized crystalline and the amorphous phase. Our work could provide a promising way to design more mechanofluorochromic materials.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04646J
The first highly efficient vinylogous propargylation of α,α-dicyanoalkenes catalyzed by a copper catalyst to construct an all-carbon quaternary center with 3-ethynyl-2-oxoindolin-3-yl acetates is reported. The corresponding products with an all-carbon quaternary center were obtained in moderate to excellent yields (up to 92%). In addition, a gram-scale reaction and derivative transformations have also been achieved.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04055K
AuCo alloys were prepared by magnetron sputtering for the first time without considering the insolubility on the phase diagram. The electronic effect between Au and Co can change the oxygen adsorption energy and the ORR activity. The ORR activity of the Au46Co54 alloy electrode not only exceeded that of Au, but also exceeded that of Pt in basic solution.
A dual-functional halloysite nanotube-based nanoprobe for the detection and removal of hypochlorite†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03949H
Hypochlorite (ClO−) is closely involved in human health and environmental safety. Therefore, it is of vital importance to realize the detection and separation of ClO−. Herein, a nanoprobe with analysis and removal capabilities of ClO− was synthesized via immobilizing coumarin-based functional molecules on halloysite nanotubes. The probe can easily detect ClO− in aqueous solution without the need for organic solvents, showing a fast detection time (10 s), a wide pH range (4–11), a low detection limit (8.4 nM), and a credible recovery rate range of 93.6–105.1%. The probe was further prepared into convenient test papers to realize the visual detection of ClO−. More importantly, it also enabled the removal of ClO−, and the removal rate was as high as 99.6%.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04614A
Two new copper(II) complexes have been obtained by the reaction of sterically crowded triphenodioxazine ligands with Cu(II) hexafluoroacetylacetonate. Compound 1 is a co-crystal of Cu(hfac)2 moieties and triphenodioxazine molecules within a quasi-one-dimensional crystal structure with only weak Cu⋯N short intermolecular interactions (Cu⋯N distances are equal to 2.69(1) and 2.75(1) Å). In contrast, complex 2 has a binuclear structure with two Cu(hfac)2 units bridged through triphenodioxazine ligand with the covalent Cu–N bond length of 2.335(2) Å. The magnetic AC susceptibility data show that in spite of the absence of zero-field splitting in the Cu(II) ion having the ground state with spin S = 1/2, both compounds demonstrate slow magnetic relaxation at the applied magnetic field. For a quasi-one-dimensional complex 1, the optimal field for observing slow magnetic relaxation is 400 Oe, while for the binuclear complex it is 2500 Oe. The observed temperature dependence of the relaxation time in 1 is well described by the combination of Raman and direct mechanisms of relaxation, while for complex 2 the inclusion of Raman mechanism and quantum tunneling of magnetization is required to describe the relaxation behavior.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04403C
Optimising advanced oxidation processes (AOPs) by creating oxygen vacancies (OVs) on metal oxides via doping with different ions to improve catalyst activity is currently a significant research field. OVs produced by doping have the potential to substantially reduce the reaction energy barrier, and impact the reaction products with high selectivity. However, there is currently a lack of reviews on the utilization of dopant ions to induce OVs and the application of dopant-induced OVs in AOPs. This paper provides a systematic overview of the selection of dopant ions for the construction of OVs by doping. Additionally, we present two theoretical explanations highlighting the ability of doping to obtain OVs, explaining how doping can be used to design catalysts with ample OVs. Next, we methodically illustrate the kinetic and thermodynamic interactions between OVs and dopant ions. We also discuss the direct and indirect destruction of OVs by environmental factors that influence dopant elements in AOPs. Finally, the paper concludes with a detailed account of the application of OVs induced by doping in typical advanced oxidation techniques, such as Fenton-like oxidation, activated persulfate oxidation, catalytic ozonation, photocatalysis and electrochemical oxidation. Additionally, potential avenues of future research are suggested.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03539E
Metal–air batteries have emerged as a promising solution for large-scale energy storage and conversion, thanks to their higher energy density than lithium-ion batteries. However, their commercialization as a secondary battery is challenging due to limitations imposed by the properties of individual components. The air cathode, in particular, requires advanced catalyst materials to enhance its performance. This study explores using carbon nanomaterials as a cathode component in metal–air batteries due to their exceptional electrical conductivity and physical/chemical stability. To synthesize heteroatom-containing carbon nanosheets, we employed the solution plasma process (SPP), a non-equilibrium cold plasma technique at atmospheric pressure and room temperature. Our research successfully produced sulfur-containing carbon nanosheets through the SPP and conducted preliminary investigations to evaluate their electrocatalytic activity for both the oxygen reduction reaction and oxygen evolution reaction. These findings contribute to the advancement of metal–air battery technology and bring us closer to overcoming the challenges associated with commercializing this promising energy storage system.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90177G
The first page of this article is displayed as the abstract.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04330D
By combining density-functional theory and wavefunction analysis, the photophysical properties and optical nonlinearity responses of the single vacancy-defect endohedral metallofullerene-superhalogen compounds (Na@C59[9-4]([8-5])-AlX4 (X = Cl, Br)) are comprehensively investigated in static and dynamic regimes. This work unveils unusual optical properties by changing the incident wavelengths and increasing the involved halogen atoms. Charge-transfer spectra are calculated by the Sum-Over-States method to characterize the electron excitation nature from the interfragment charge-transfer. Strong electron transfer characteristics are observed within and between Na@C59[9-4] and AlBr4. Meanwhile, the electron redistribution inside C59[8-5] reveals a major proportion of optically active electron excitations. Regarding the optical nonlinearity responses, it is found that, from λ = 1908 nm to λ = 589 nm, the frequency-dependent anisotropic polarizability for Na@C59[9-4]-AlBr4 at λ = 1064 nm (793.17 a.u.) is 4 times larger than the static regime (αanisotropy (λ = ∞ nm) = 199.79 a.u.), showing a notable polarization anisotropy character. The dispersion of the optical nonlinearity of Na@C59[9-4]-AlBr4 achieves the maximum at λ = 1064 nm (βxxx = 6 448 870 a.u.), confirming that the resonance effect is inversely dependent on the incident wavelength. The π-conjugated electrons and charge states bring a considerable change to the electronic properties, so that the first hyperpolarizability of Na@C59[9-4]-AlBr4 is about 981-fold larger than that of Na@C60[6]-AlBr4. By calculating the two-dimensional second order nonlinear optical spectra, Na@C59[9-4]-AlBr4 shows remarkable optical rectification effect, in contrast to the larger Electro-Optics Pockels value of Na@C59[8-5]-AlBr4 at (0.0,0.10).
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.20 | 102 | Science Citation Index Science Citation Index Expanded | Not |
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